N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-YL)acetamide
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Overview
Description
- This compound features a complex structure with multiple functional groups. Let’s break it down:
- The core consists of a 1,2,4-oxadiazole ring (1,2,4-oxadiazol-5-yl), which is a well-known pharmacophore.
- Attached to the oxadiazole ring is an aniline group (methyl-4-chlorobenzenesulfonamido).
- The N-methyl group and propan-2-yl group complete the structure.
- The compound’s full name is N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-YL)acetamide .
- It’s worth noting that 1,2,4-oxadiazoles are found in various pharmaceuticals and have diverse applications.
Preparation Methods
- An efficient one-pot method involves reacting amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature.
- This method yields structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .
Chemical Reactions Analysis
- The compound may undergo various reactions:
- Oxidation, reduction, and substitution reactions.
- Common reagents include NaOH, DMSO, and amidoximes.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicine: 1,2,4-oxadiazoles are used in active pharmaceutical ingredients.
Other Applications:
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, exploring related 1,2,4-oxadiazoles could highlight its uniqueness.
Remember that this compound’s complexity makes it intriguing for further study
Properties
Molecular Formula |
C22H25ClN4O5S |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H25ClN4O5S/c1-15(2)27(13-20-24-22(25-32-20)16-5-9-18(31-4)10-6-16)21(28)14-26(3)33(29,30)19-11-7-17(23)8-12-19/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
WTPNDHVDWJHVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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